molecular formula C17H16N4O4S2 B11246384 Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B11246384
M. Wt: 404.5 g/mol
InChI Key: NDYMCCWKHUFIHF-UHFFFAOYSA-N
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Description

Ethyl 4-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound that features a combination of benzothiazole, carbamoyl, sulfanyl, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of Benzothiazole Derivative: Starting with 2-aminobenzenethiol, which undergoes cyclization with carbon disulfide and an alkyl halide to form the benzothiazole ring.

    Carbamoylation: The benzothiazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.

    Thioether Formation: The carbamoyl benzothiazole is reacted with a thiol compound to form the thioether linkage.

    Pyrimidine Ring Formation: The final step involves the condensation of the thioether with a pyrimidine precursor under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzothiazole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole and pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Influencing cellular pathways by interacting with key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C17H16N4O4S2

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H16N4O4S2/c1-3-25-15(23)13-9(2)18-16(24)21-14(13)26-8-12(22)20-17-19-10-6-4-5-7-11(10)27-17/h4-7H,3,8H2,1-2H3,(H,18,21,24)(H,19,20,22)

InChI Key

NDYMCCWKHUFIHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C

Origin of Product

United States

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